1,2-Divinylcyclobutane

Cope rearrangement Activation energy Sigmatropic shift

1,2-Divinylcyclobutane (DVCB, CAS 2422-85-7) is a C8H12 cyclobutane derivative bearing two vinyl substituents at the 1,2-positions of the strained four-membered ring. It exists as cis (CAS 16177-46-1) and trans (CAS 6553-48-6) stereoisomers with distinct reactivity profiles.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 2422-85-7
Cat. No. B13796869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Divinylcyclobutane
CAS2422-85-7
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC=CC1CCC1C=C
InChIInChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2
InChIKeyUHHCYAAVGADGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Divinylcyclobutane (CAS 2422-85-7): Compound Class, Structural Identity, and Procurement Context


1,2-Divinylcyclobutane (DVCB, CAS 2422-85-7) is a C8H12 cyclobutane derivative bearing two vinyl substituents at the 1,2-positions of the strained four-membered ring. It exists as cis (CAS 16177-46-1) and trans (CAS 6553-48-6) stereoisomers with distinct reactivity profiles [1]. First synthesized via photosensitized dimerization of butadiene, the trans isomer is obtained in 60–65% yield as the major photoproduct, while the cis isomer is isolable in 7–8% yield by preparative GC [2]. The compound is of fundamental interest in physical organic chemistry as a prototypical substrate for the strain-driven Cope rearrangement, yielding cis,cis-1,5-cyclooctadiene under thermal activation, and has been explored as a divinyl monomer in hyperbranched polymer synthesis [3].

Why 1,2-Divinylcyclobutane Cannot Be Replaced by Generic Divinyl Monomers or In-Class Analogs


1,2-Divinylcyclobutane occupies a unique intersection of structural features—a strained cyclobutane core with two vinyl groups in a 1,2-relationship—that enables a concerted, strain-driven Cope rearrangement inaccessible to its closest analogs. The 1,3-positional isomer lacks the 1,5-diene geometry required for this pericyclic pathway and instead undergoes non-specific thermolysis at far higher temperatures [1]. The stereoisomeric trans-1,2-DVCB follows a fundamentally different, non-concerted mechanism with a positive activation volume, yielding a divergent product distribution [2]. Even the ring-contracted analog cis-1,2-divinylcyclopropane, while also Cope-competent, rearranges with an activation barrier approximately 4.0–5.0 kcal/mol lower, rendering it far less thermally stable and more difficult to handle at ambient temperatures [3]. These differences are mechanistically rooted and quantitatively documented, meaning substitution cannot be made on the basis of structural similarity alone without altering pathway selectivity, product outcome, or thermal handling windows.

Quantitative Differentiation Evidence: 1,2-Divinylcyclobutane vs. Closest Analogs


Cope Rearrangement Activation Energy: 1,2-Divinylcyclobutane vs. 1,2-Divinylcyclopropane

The thermal Cope rearrangement of cis-1,2-divinylcyclobutane to cis,cis-1,5-cyclooctadiene proceeds with an experimentally determined activation energy (Ea) of approximately 24.0 kcal/mol. In contrast, the ring-contracted analog cis-1,2-divinylcyclopropane rearranges to cis,cis-1,4-cycloheptadiene with an Ea of approximately 19.0 kcal/mol [1][2]. The 4.0–5.0 kcal/mol higher barrier for the cyclobutane derivative translates into markedly greater ambient thermal stability: the cyclopropane has a half-life of approximately 90 seconds at 35 °C and 25 minutes at 11 °C, whereas the cyclobutane is isolable and handleable at room temperature [2]. This differential arises from the greater ring strain relief in the three-membered ring (cyclopropane strain ~27.5 kcal/mol vs. cyclobutane strain ~26.5 kcal/mol) combined with through-space orbital interactions unique to the 1,2-disubstituted cyclobutane scaffold [3].

Cope rearrangement Activation energy Sigmatropic shift Ring strain Physical organic chemistry

Cis vs. Trans Stereoisomer Mechanistic Divergence: Concerted vs. Non-Concerted Rearrangement Pathways

The cis and trans stereoisomers of 1,2-divinylcyclobutane exhibit fundamentally divergent thermal reactivity mechanisms. cis-1,2-DVCB undergoes a concerted [3,3]-sigmatropic Cope rearrangement via a boat-like transition state, characterized by a negative volume of activation (ΔV‡ < 0), cleanly yielding cis,cis-1,5-cyclooctadiene [1]. In marked contrast, trans-1,2-DVCB rearranges through a non-concerted pathway with a positive volume of activation (ΔV‡ > 0), producing a mixture of cycloocta-1,5-diene, 4-vinylcyclohexene, and butadiene [1][2]. Optically active trans-1,2-DVCB undergoes racemization concurrent with rearrangement, further supporting a diradical intermediate pathway, whereas cis-1,2-DVCB retains stereochemical fidelity consistent with a concerted mechanism [2]. The cis isomer rearranges cleanly at approximately 120 °C, while trans requires higher temperatures and yields a complex product mixture requiring separation [3].

Stereochemistry Activation volume Reaction mechanism Concerted vs. stepwise Sigmatropic rearrangement

1,2- vs. 1,3-Divinylcyclobutane Positional Isomer: Cope-Competent vs. Cope-Incompetent Reactivity

The 1,2- and 1,3-positional isomers of divinylcyclobutane exhibit entirely different thermal reactivity profiles dictated by the geometric requirements of the Cope rearrangement. cis-1,2-DVCB possesses the requisite 1,5-diene relationship between its vinyl groups, enabling a clean [3,3]-sigmatropic shift to cis,cis-1,5-cyclooctadiene at approximately 120 °C [1]. In contrast, 1,3-divinylcyclobutane, whether cis or trans, lacks this 1,5-diene geometry and therefore cannot undergo Cope rearrangement. Instead, both cis- and trans-1,3-DVCB thermolyze non-specifically at approximately 300 °C—a temperature roughly 180 °C higher—yielding butadiene and 4-vinylcyclohexene via a diradical intermediate [2]. The 1,3-isomer's photochemistry likewise diverges: irradiation of cis-1,3-DVCB produces no intramolecular [2+2] cycloaddition but instead rearranges to allylvinylcyclopropanes, whereas ring-homologous cis-1,3-cyclopentane derivatives do yield [2+2] photocycloaddition products [3].

Positional isomerism Pericyclic reaction 1,5-Diene geometry Thermolysis pathway Structural requirement

Secondary Deuterium Kinetic Isotope Effects Reveal Distinct Transition-State Structures: Cyclobutane vs. Cyclopropane

Secondary deuterium kinetic isotope effects (KIEs) at the vinyl termini provide direct experimental evidence that the Cope transition states of cis-1,2-divinylcyclobutane and cis-1,2-divinylcyclopropane are structurally distinct. For the cyclobutane derivative, kH/kd4 = 1/1.04 (±0.02) at 77.7 °C in hexachlorobutadiene, a value close to unity indicating minimal bonding between the terminal carbons in the transition state [1]. In contrast, the cyclopropane analog gives kH/kd4 = 1/1.29 (±0.09) at 10 °C in deuteriochloroform, reflecting substantially greater bond formation across the termini [1]. This 6.4-fold larger inverse KIE (expressed as per-deuterium effect) for the cyclopropane system quantitatively demonstrates that the cyclobutane TS is geometrically earlier (less bond-making) along the reaction coordinate, consistent with the higher activation barrier and different ring-strain relief profile [1][2].

Kinetic isotope effect Transition state structure Bond formation extent Reaction coordinate Mechanistic analysis

Ground-State Thermochemical Differentiation: Cis vs. Trans Isomer Enthalpies of Combustion

The cis and trans stereoisomers of 1,2-divinylcyclobutane are thermochemically distinct in their ground states. The cis isomer (CAS 16177-46-1, as the defined stereoisomer of CAS 2422-85-7) has a measured enthalpy of combustion ΔcH°liquid = −1192.0 kcal/mol, corresponding to a derived enthalpy of formation ΔfHºliquid = 29.7 kcal/mol [1]. The trans isomer (CAS 6553-48-6) has ΔcH°liquid = −1186.5 kcal/mol, giving ΔfHºliquid = 24.2 kcal/mol [2]. The 5.5 kcal/mol difference in ΔcH° and corresponding 5.5 kcal/mol difference in ΔfHº reflect the greater thermodynamic stability of the trans isomer in the condensed phase. In the gas phase, ΔfH°gas for trans-1,2-DVCB is 177 kJ/mol (42.3 kcal/mol) [3]. The cis isomer undergoes Cope rearrangement at temperatures where the trans isomer is thermally stable, indicating that ground-state thermodynamic differences alone do not predict kinetic behavior—a key consideration for procurement specifications.

Thermochemistry Enthalpy of combustion Heat of formation Stereoisomer energetics NIST data

Ionization Energy Differences Reflect Through-Space Orbital Interactions in 1,2- vs. 1,3-Divinylcyclobutane Isomers

He(I) photoelectron spectroscopy reveals that the electronic structures of 1,2- and 1,3-divinylcyclobutane positional isomers are fundamentally different due to through-space orbital interactions uniquely present in the 1,2-isomer. cis-1,2-Divinylcyclobutane exhibits a vertical ionization energy (IE) of 9.22 eV, while trans-1,2-DVCB shows IE = 9.20 eV [1]. In contrast, trans-1,3-divinylcyclobutane has a significantly lower adiabatic IE of 8.9 eV and vertical IE of 9.28 eV [2]. The larger gap between adiabatic and vertical IE values for the 1,3-isomer (0.38 eV) compared to the 1,2-isomers indicates different geometries of the cation relative to the neutral ground state. Semiempirical calculations (MINDO/3, MNDO) and ZDO-model analysis attribute the electronic differences in the 1,2-isomers to through-space interactions between the adjacent vinyl π-systems mediated by the cyclobutane ring, an interaction geometrically impossible in the 1,3-isomer [3].

Photoelectron spectroscopy Ionization energy Through-space interaction Electronic structure Orbital overlap

Evidence-Backed Application Scenarios for 1,2-Divinylcyclobutane (CAS 2422-85-7)


Stereospecific Synthesis of Eight-Membered Carbocycles via Strain-Driven Cope Rearrangement

cis-1,2-Divinylcyclobutane serves as a thermal latent precursor to cis,cis-1,5-cyclooctadiene, undergoing clean [3,3]-sigmatropic rearrangement at approximately 120 °C with complete stereospecificity. This is enabled by its concerted boat-like transition state and negative activation volume [1]. The 24.0 kcal/mol barrier provides a practical thermal triggering window—sufficiently high for ambient storage and handling, yet accessible under standard laboratory heating conditions [2]. Unlike the cyclopropane analog (Ea ≈ 19.0 kcal/mol, t½ ~90 s at 35 °C), the cyclobutane derivative remains stable during routine synthetic manipulations, enabling its use as a storable building block for the construction of functionalized cyclooctane derivatives, a strategy used in natural product total synthesis since the early 1980s [2][3].

Mechanistic Probe for Pericyclic Reaction Dynamics and Computational Chemistry Benchmarking

The well-characterized Cope rearrangement of cis-1,2-DVCB—with experimentally validated Ea (24.0 kcal/mol), secondary KIE data (kH/kd4 = 1/1.04), and ab initio transition-state geometries at MP2/6-31G* and B3LYP/6-31G* levels—makes it an ideal benchmark substrate for computational reaction dynamics studies [1][2]. The distinct transition-state structure (endo-boatlike, minimal terminal bonding) relative to the cyclopropane analog provides a paired test case for evaluating the accuracy of DFT functionals in describing pericyclic transition states with varying degrees of bond formation [2]. The NICS-based aromaticity evaluation of its transition state further connects to fundamental questions in aromatic transition-state theory [3].

Precursor for cis,cis-Cycloocta-1,5-diene–Metal Complex Synthesis

cis-1,2-Divinylcyclobutanes can be directly transformed with dibenzonitrilepalladium(II) chloride into the corresponding cis,cis-cycloocta-1,5-diene–PdCl₂ complexes via in situ Cope rearrangement followed by metal coordination [1]. This tandem rearrangement–complexation sequence provides access to stereochemically defined metal–diene complexes that are valuable in organometallic chemistry and catalysis. Substituted cis-1,2-DVCB derivatives yield PdCl₂ complexes where the stereochemistry of ring substituents (equatorial vs. axial) can be unambiguously assigned by ¹H NMR, enabling stereochemical structure determination of eight-membered ring systems [1].

Divinyl Monomer for Hyperbranched Polymer Architectures

1,2-Divinylcyclobutane is explicitly claimed as a divinylic monomer in patented methods for producing hyperbranched polymers via high-temperature polymerization with monoethylenically unsaturated comonomers [1]. The cyclobutane ring provides a rigid, strained spacer between the two vinyl groups, offering differentiated crosslinking geometry and thermal response compared to conventional divinyl monomers such as divinylbenzene. The patent specifies 12–30% repeat units derived from divinylic monomers, with 1,2-DVCB included among the eligible divinyl compounds [1]. The thermal lability of the cyclobutane core may also introduce thermally responsive degradation or rearrangement pathways into the polymer architecture.

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